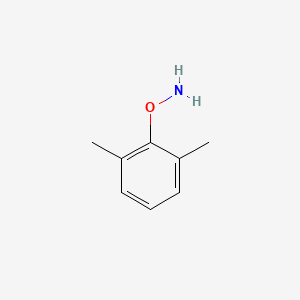
2-Methoxy-3-methyl-butyric acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-3-methyl-butyric acid methyl ester typically involves the esterification of (S)-2-Methoxy-3-methyl-butyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
On an industrial scale, the production of (S)-2-Methoxy-3-methyl-butyric acid methyl ester follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and catalysts ensures the production of the ester with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methoxy-3-methyl-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-2-Methoxy-3-methyl-butyric acid or corresponding ketones.
Reduction: Formation of (S)-2-Methoxy-3-methyl-butanol or alkanes.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-Methoxy-3-methyl-butyric acid methyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ester functionality makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine
In medicine, (S)-2-Methoxy-3-methyl-butyric acid methyl ester is investigated for its potential therapeutic properties. It serves as a starting material for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant odor and stability make it a valuable ingredient in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of (S)-2-Methoxy-3-methyl-butyric acid methyl ester involves its interaction with specific molecular targets. In biological systems, the ester is hydrolyzed to release the active acid form, which can then interact with enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s affinity and selectivity for its targets. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methoxy-3-methyl-butyric acid: The parent acid form of the ester.
(S)-2-Methoxy-3-methyl-butanol: The alcohol derivative obtained by reduction.
(S)-2-Methoxy-3-methyl-butane: The fully reduced alkane form.
Uniqueness
(S)-2-Methoxy-3-methyl-butyric acid methyl ester is unique due to its ester functionality, which imparts distinct chemical and physical properties. Compared to its acid and alcohol derivatives, the ester is more stable and less reactive, making it suitable for various applications. Its methoxy and methyl substituents also contribute to its unique odor and potential biological activities.
Propiedades
IUPAC Name |
methyl 2-methoxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(9-3)7(8)10-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLJCKZESWZYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

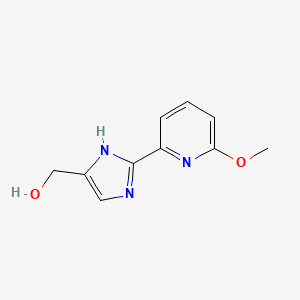
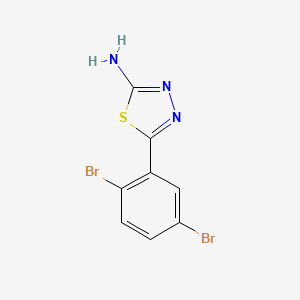
![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
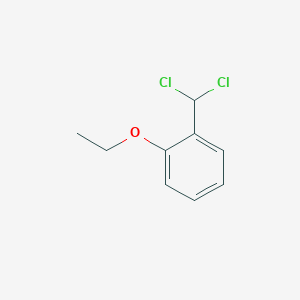


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)

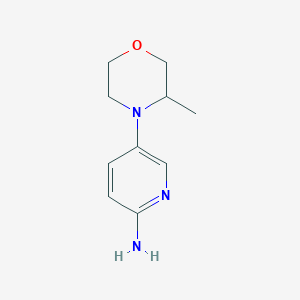
![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)

